molecular formula C14H19NO2 B13089479 3-(4-Methoxybenzyl)-1-methylpiperidin-4-one

3-(4-Methoxybenzyl)-1-methylpiperidin-4-one

Cat. No.: B13089479
M. Wt: 233.31 g/mol
InChI Key: JPVIATLJHLHSDH-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-1-methylpiperidin-4-one is an organic compound that belongs to the class of piperidinones It features a piperidine ring substituted with a 4-methoxybenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-1-methylpiperidin-4-one typically involves the reaction of 4-methoxybenzyl chloride with 1-methylpiperidin-4-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)-1-methylpiperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxybenzyl)-1-methylpiperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-1-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxybenzyl)-1-methylpiperidin-4-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its methoxybenzyl group contributes to its potential biological activity and its utility as an intermediate in organic synthesis .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-methylpiperidin-4-one

InChI

InChI=1S/C14H19NO2/c1-15-8-7-14(16)12(10-15)9-11-3-5-13(17-2)6-4-11/h3-6,12H,7-10H2,1-2H3

InChI Key

JPVIATLJHLHSDH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C(C1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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